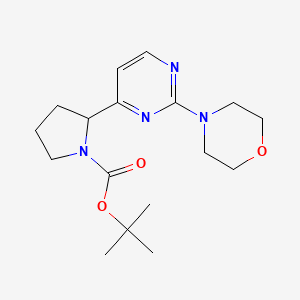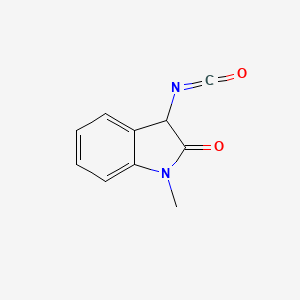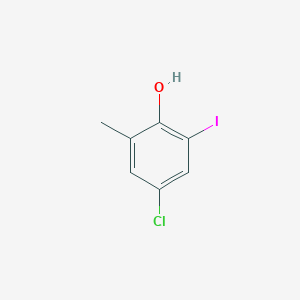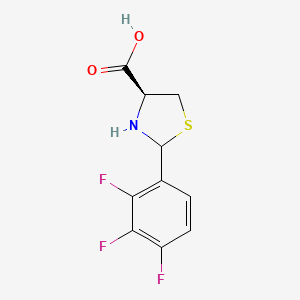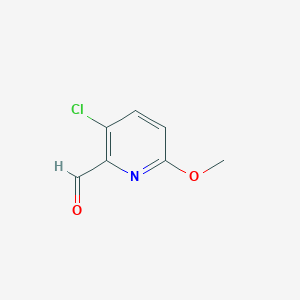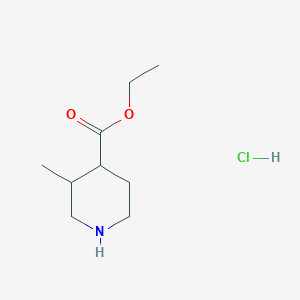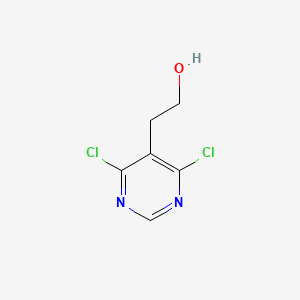
2-(4,6-Dichloropyrimidin-5-YL)ethanol
Übersicht
Beschreibung
“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a chemical compound with the CAS Number: 853680-74-7 . It has a molecular weight of 193.03 and its IUPAC name is 2-(4,6-dichloro-5-pyrimidinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2-(4,6-Dichloropyrimidin-5-YL)ethanol” is 1S/C6H6Cl2N2O/c7-5-4 (1-2-11)6 (8)10-3-9-5/h3,11H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a solid substance . It has a boiling point of 318.7±37.0 C at 760 mmHg . The compound should be stored at -20C, in sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Dichloropyrimidines are used in the synthesis of new pyrimidine derivatives . The process involves the use of organolithium reagents and nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .
- The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
- The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
-
Pharmaceutical Research
- After the pyridine scaffold, the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .
- Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
- Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
-
Chemical Synthesis
- The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .
- Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .
- In this work, a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is reported .
-
Aromatic Nucleophilic Substitution Reactions
- Aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported .
- The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
-
Regioselective Synthesis
- 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .
- Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
-
Chemical Supplier
-
Amination Process
- Dichloropyrimidines can undergo amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
- This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
- The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can lead to unexpected aromatic nucleophilic substitution reaction products .
-
Regioselective Dechlorination
-
Pharmaceutical Applications
- After the pyridine scaffold, the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .
- Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
-
Substitution Reactions
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBRMFUGQGCCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681052 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloro-5-pyrimidyl)ethanol | |
CAS RN |
853680-74-7 | |
| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

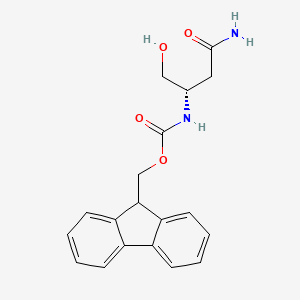
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)
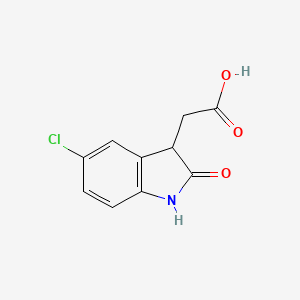

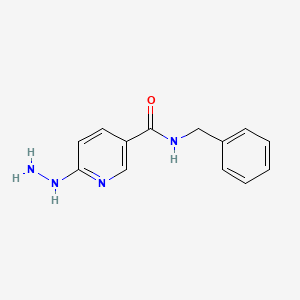
![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)
